molecular formula C8H7BrN2O2 B1445652 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid CAS No. 1402665-32-0

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B1445652
CAS No.: 1402665-32-0
M. Wt: 243.06 g/mol
InChI Key: MYNJIMCHASPXKV-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol. This compound is a derivative of cyclopropanecarboxylic acid and contains a bromopyrimidine moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Bromination: The bromopyrimidine moiety is introduced through a bromination reaction, where pyrimidine is treated with bromine or a brominating agent under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-YL)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a fluorine atom, offering different reactivity and biological properties.

    1-(5-Methylpyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN2O2. The compound features a brominated pyrimidine ring attached to a cyclopropanecarboxylic acid moiety, which contributes to its unique biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, analogs of this compound exhibited activity against neuroblastoma cells, with EC50 values indicating moderate potency . The structure-activity relationship (SAR) suggests that modifications to the cyclopropane and pyrimidine rings can enhance antiproliferative effects.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis . Inhibition of this enzyme could lead to therapeutic applications in diseases related to cysteine metabolism.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Binding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, facilitating inhibition.
  • Receptor Modulation : The brominated pyrimidine moiety may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis .

Case Studies

StudyFindings
Study on Antimicrobial Properties Compounds similar to this compound were tested against E. coli and S. aureus, showing significant inhibition at concentrations as low as 10 µg/mL .
Cancer Cell Line Testing In vitro testing revealed an EC50 value of approximately 1.29 µM in neuroblastoma cells, indicating moderate antiproliferative activity .
Enzyme Inhibition Assay The compound demonstrated competitive inhibition against OASS-A with a Ki value of 50 nM, suggesting potential for therapeutic applications in metabolic disorders .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJIMCHASPXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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